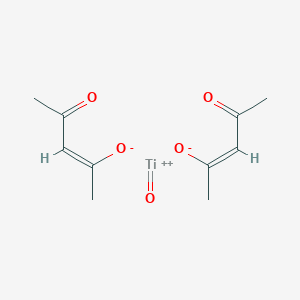
BISMUTH SUBNITRATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Bismuth subnitrate can be synthesized through the reaction of bismuth metal with concentrated nitric acid. The process involves the preliminary oxidation of metallic bismuth to oxide, followed by its processing with concentrated solutions of nitric acid at a temperature of 25 ± 5°C . The compound can also be prepared by adding 2 mL of 3 N hydrochloric acid to precipitate the bismuth, followed by boiling the mixture and filtering it .
Análisis De Reacciones Químicas
Bismuth subnitrate undergoes various chemical reactions, including:
Acetalization and Ketalization: This compound acts as an efficient catalyst for the acetalization and ketalization of carbonyl compounds with diols under mild conditions.
Oxidation: This compound can be oxidized to form bismuth trioxide (Bi₂O₃) when heated.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form bismuth oxynitrate (BiONO₃) when the pH increases above 0.
Aplicaciones Científicas De Investigación
Bismuth subnitrate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of bismuth subnitrate involves its antacid and cytoprotective effects on the gastric mucosa. It is believed that the protective effects may be secondary to endogenous mucosal prostaglandin (PGE2) production . This compound also demonstrates significant postprandial effects on gastric pH, contributing to its antacid activity .
Comparación Con Compuestos Similares
Bismuth subnitrate can be compared with other bismuth-based compounds such as:
Bismuth subsalicylate: Used as an antidiarrheal agent, it works by decreasing the flow of fluids and electrolytes into the bowel and reducing inflammation.
Bismuth subgallate: Used for its antacid and mildly astringent action in various gastrointestinal disorders.
Bismuth oxynitrate: Similar to this compound, it is used in various medicinal and industrial applications.
This compound is unique due to its high water solubility and its effectiveness as a catalyst in organic synthesis reactions .
Propiedades
IUPAC Name |
tetrabismuth;oxobismuthanylium;nonahydroxide;tetranitrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q+1;4*+3;4*-1;;;;;;;;;;/p-9 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVDTZZNYFIIGB-UHFFFAOYSA-E |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].O=[Bi+].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi5H9N4O22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1461.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[3-(6-oxo-5-propan-2-yl-2,5-dihydro-1H-1,2,4-triazin-3-yl)propyl]carbamate](/img/structure/B7944223.png)

![2-(5-methoxy-1H-indol-3-yl)-2-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B7944246.png)

![tert-butyl 2-(4-methoxyphenyl)-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate](/img/structure/B7944249.png)


![N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylaminomethyl)butanoic acid](/img/structure/B7944281.png)
![1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B7944291.png)

![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B7944309.png)

![2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7944326.png)

